FXIa-IN-7 is classified under small molecule inhibitors targeting serine proteases, specifically factor XIa. It has been synthesized through various chemical methodologies aimed at enhancing its potency and selectivity against other coagulation factors. The compound has been studied for its potential in treating thromboembolic disorders by providing a safer anticoagulation profile compared to existing therapies.
The synthesis of FXIa-IN-7 involves multiple steps, utilizing advanced organic chemistry techniques. For instance, one study describes a retrosynthetic analysis leading to the development of derivatives featuring a bicyclic isoquinoline structure. This synthesis pathway typically includes:
Detailed synthetic routes have been documented, highlighting the importance of each reaction step in achieving the desired chemical structure while maintaining functional integrity .
The molecular structure of FXIa-IN-7 can be characterized by its bicyclic isoquinoline core, which is essential for its interaction with the active site of factor XIa. Key structural features include:
The compound's molecular formula and weight are critical for understanding its pharmacokinetic properties, which influence absorption and distribution within biological systems .
The chemical reactivity of FXIa-IN-7 is primarily focused on its ability to interact with serine proteases. The mechanism involves:
In vitro assays have demonstrated that FXIa-IN-7 exhibits potent inhibitory effects, with measured IC50 values indicating strong selectivity against other serine proteases .
The mechanism by which FXIa-IN-7 exerts its anticoagulant effects involves:
Studies have shown that FXIa-IN-7 significantly prolongs clotting times in plasma assays, confirming its efficacy as an anticoagulant agent .
FXIa-IN-7 possesses several notable physical and chemical properties:
These properties are essential for predicting the compound's behavior in biological systems and its potential as an oral medication .
FXIa-IN-7 is primarily being explored for its applications in:
Ongoing clinical trials are assessing the efficacy and safety profile of FXIa-IN-7 compared to traditional anticoagulants, highlighting its potential as a new class of anticoagulant therapy .
Factor XIa (FXIa) is a serine protease homodimer central to the intrinsic (contact activation) pathway of blood coagulation. Each monomer consists of four apple domains (A1–A4) and a trypsin-like catalytic domain. The dimeric structure, stabilized by disulfide bonds and hydrophobic interactions at the A4 domain interface, facilitates its interaction with substrates and cofactors [1] [7]. FXIa is primarily activated by Factor XIIa (FXIIa), thrombin, or autoactivation in the presence of polyanions (e.g., polyphosphates). Its core function is the proteolytic activation of Factor IX (FIX) to FIXaβ, which subsequently forms the tenase complex (with FVIIIa, phospholipids, and Ca²⁺) to activate Factor X (FX) [1] [4]. This places FXIa in a critical amplification loop, as thrombin generated downstream further activates FXI, enhancing clot stability and propagation [1] [2].
Table 1: Key Structural and Functional Domains of FXIa
Domain | Function | Binding Partners |
---|---|---|
A1 | Thrombin interaction | Thrombin |
A2 | High-molecular-weight kininogen (HK) binding | HK |
A3 | FIX activation, platelet GPIb binding, heparin/heparan sulfate interaction | FIX, GPIb, heparin |
A4 | Dimer interface, FXIIa binding | FXIIa, homodimer partner |
Catalytic | Proteolytic activity (trypsin-like) | FIX, FX, FV, TFPI |
Notably, FXIa exhibits substrate promiscuity, directly activating FV, FX, and FVIII under specific conditions, and cleaving tissue factor pathway inhibitor (TFPI) to downregulate anticoagulant activity [2] [5]. This broad substrate profile underscores its multifaceted role in thrombosis beyond FIX activation.
The therapeutic appeal of FXIa inhibition arises from its distinct thrombotic-hemostatic disconnect:
This biological profile positions FXIa inhibitors as agents capable of suppressing thrombosis while preserving hemostasis—addressing a critical limitation of current anticoagulants (e.g., FXa/thrombin inhibitors) that disrupt physiological clotting [4] [9].
The development of FXIa inhibitors has evolved through three generations:
Table 2: Generations of FXI/FXIa Inhibitors in Clinical Development
Generation | Mechanism | Examples | Stage | Limitations |
---|---|---|---|---|
1st (Oligonucleotides) | Hepatic FXI biosynthesis suppression | IONIS-FXIRX (ASO) | Phase II/III | Slow onset, parenteral administration |
2nd (Antibodies) | FXI zymogen or FXIa blockade | Abelacimab, Osocimab, Xisomab 3G3 | Phase II | Immunogenicity, parenteral use |
3rd (Small Molecules) | Direct, reversible FXIa inhibition | Milvexian, Asundexian, FXIa-IN-7 | Phase I–III | Selectivity over plasma kallikrein |
Table 3: Key Structural Features and Optimization of FXIa-IN-7
Region | Chemical Group | Function | SAR Insight |
---|---|---|---|
P1 | 2-Phenyl-1H-imidazole-5-carboxamide | Deep S1 pocket binding, H-bonding to oxyanion hole residues (Gly193, Ser195) | Isobutoxy → chloro substitution enhanced hydrophobic contact with Tyr608 [10] |
P1' | Phenylalanine derivative | S1' pocket occupancy (shallow, hydrophobic) | Methyl carbamate improved metabolic stability vs. ethyl ester |
P2' | p-Aminobenzoic acid | Solubility enhancement, S2' subsite interaction | Free amine critical for H-bonding with Glu217 |
Despite setbacks (e.g., asundexian’s phase III OCEANIC-AF trial halt due to efficacy concerns), FXIa inhibitors remain promising for high-bleeding-risk populations where conventional anticoagulants are contraindicated [9] [10].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: